molecular formula C19H14N2O7S B1680124 Ubiquitin Isopeptidase Inhibitor I, G5 CAS No. 108477-18-5

Ubiquitin Isopeptidase Inhibitor I, G5

Cat. No. B1680124
CAS RN: 108477-18-5
M. Wt: 414.4 g/mol
InChI Key: SSAMIOWVUGBIJK-KAVGSWPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ubiquitin Isopeptidase Inhibitor I, G5, also known under CAS 108477-18-5, is a small molecule/inhibitor primarily used for Protease Inhibitors applications . It is a cell-permeable cross-conjugated α,β-unsaturated dienone compound .


Molecular Structure Analysis

The empirical formula of Ubiquitin Isopeptidase Inhibitor I, G5 is C₁₉H₁₄N₂O₇S . Its molecular weight is 414.39 g/mol .


Chemical Reactions Analysis

Ubiquitin Isopeptidase Inhibitor I, G5 is reported to induce caspase activation and apoptosis . The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 appears to protect cells against the effect of G5 .


Physical And Chemical Properties Analysis

Ubiquitin Isopeptidase Inhibitor I, G5 is a solid substance . It is yellow in color and has a solubility of 10 mg/mL in DMSO .

Mechanism of Action

Target of Action

Ubiquitin Isopeptidase: Ubiquitin Isopeptidase Inhibitor I, G5, primarily targets , a protease involved in the regulation of protein degradation . This enzyme plays a crucial role in maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins.

Mode of Action

G5 is a cell-permeable compound that selectively inhibits the activity of ubiquitin isopeptidase . It interacts with its target by binding to the active site of the enzyme, thereby preventing the enzyme from cleaving the ubiquitin from the target proteins .

Biochemical Pathways

The inhibition of ubiquitin isopeptidase by G5 affects the ubiquitin-proteasome pathway, a critical pathway for protein degradation . This inhibition results in the accumulation of ubiquitinated proteins, leading to cellular stress and ultimately triggering apoptosis, a form of programmed cell death .

Result of Action

The primary result of G5’s action is the induction of apoptosis . By inhibiting ubiquitin isopeptidase, G5 causes an accumulation of ubiquitinated proteins, leading to cellular stress. This stress triggers the activation of caspases, enzymes that play a vital role in the initiation of apoptosis . The cellular expression of Bax and Bak is essential for G5-activated apoptosis, while Bcl-2 appears to protect cells against the effect of G5 .

Action Environment

The efficacy and stability of G5 can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored at 2-8°C . Additionally, the cellular environment, including the expression levels of Bax, Bak, and Bcl-2, can significantly impact the compound’s ability to induce apoptosis

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for Ubiquitin Isopeptidase Inhibitor I, G5 .

properties

IUPAC Name

(3Z,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O7S/c22-19-15(9-13-1-5-17(6-2-13)20(23)24)11-29(27,28)12-16(19)10-14-3-7-18(8-4-14)21(25)26/h1-10H,11-12H2/b15-9+,16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAMIOWVUGBIJK-KAVGSWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1S(=O)(=O)C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ubiquitin Isopeptidase Inhibitor I, G5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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